molecular formula C10H10O3S B12958227 2-Propenal, 3-[3-(methylsulfonyl)phenyl]-

2-Propenal, 3-[3-(methylsulfonyl)phenyl]-

Cat. No.: B12958227
M. Wt: 210.25 g/mol
InChI Key: DAMFAEROGHTOJM-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenal, 3-[3-(methylsulfonyl)phenyl]- is an organic compound with a molecular structure that includes a propenal group attached to a phenyl ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 3-[3-(methylsulfonyl)phenyl]- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde derivatives with acrolein, followed by sulfonation to introduce the methylsulfonyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of 2-Propenal, 3-[3-(methylsulfonyl)phenyl]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 3-[3-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-Propenal, 3-[3-(methylsulfonyl)phenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenal, 3-[3-(methylsulfonyl)phenyl]- involves its interaction with molecular targets through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methylsulfonyl group can also participate in various chemical interactions, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: Similar structure but lacks the methylsulfonyl group.

    Acrolein: Contains a propenal group but lacks the phenyl ring and methylsulfonyl group.

    Benzaldehyde: Contains a phenyl ring with an aldehyde group but lacks the propenal and methylsulfonyl groups.

Uniqueness

2-Propenal, 3-[3-(methylsulfonyl)phenyl]- is unique due to the presence of both the propenal and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

(E)-3-(3-methylsulfonylphenyl)prop-2-enal

InChI

InChI=1S/C10H10O3S/c1-14(12,13)10-6-2-4-9(8-10)5-3-7-11/h2-8H,1H3/b5-3+

InChI Key

DAMFAEROGHTOJM-HWKANZROSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)/C=C/C=O

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.